3-[4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide
Description
3-[4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide is a complex organic compound that features a unique combination of functional groups
Properties
IUPAC Name |
3-[4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S2/c1-24-11-14-17-16(25-18-14)21-8-4-7-20(9-10-21)15-12-5-2-3-6-13(12)26(22,23)19-15/h2-3,5-6H,4,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBICPVIWLCQDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NSC(=N1)N2CCCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide typically involves multiple steps:
Formation of the 1,2,4-thiadiazole ring: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Methoxymethylation: The thiadiazole ring is then functionalized with a methoxymethyl group using methoxymethyl chloride in the presence of a base.
Diazepane ring formation: The diazepane ring is synthesized separately through the reaction of appropriate diamines with dihaloalkanes.
Coupling of the diazepane and thiadiazole rings: This step involves the nucleophilic substitution reaction between the diazepane and the thiadiazole derivative.
Formation of the benzothiazole ring: The final step involves the cyclization of the intermediate with appropriate reagents to form the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the diazepane ring.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include amines and reduced nitrogen-containing rings.
Substitution: Products vary depending on the nucleophile used but can include a wide range of functionalized derivatives.
Scientific Research Applications
Structural Features
The compound features a unique arrangement of a thiadiazole ring and a benzothiazole moiety that contribute to its biological activity. These structural components enhance its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to 3-[4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide exhibit significant antibacterial properties. For example:
- Case Study : A study demonstrated that derivatives of thiadiazoles showed effective inhibition against antibiotic-resistant strains of bacteria. The compound's ability to disrupt bacterial cell wall synthesis was highlighted as a key mechanism of action .
Anticancer Properties
The compound has shown promise in cancer research due to its potential to induce apoptosis in cancer cells:
- Case Study : In vitro studies revealed that the compound inhibited cell proliferation in various cancer cell lines by modulating apoptotic pathways. The interaction with specific cellular receptors was identified as a mechanism for its anticancer effects .
Anti-inflammatory Effects
Research has suggested that the compound may reduce inflammation through the inhibition of pro-inflammatory cytokines:
- Case Study : A recent investigation indicated that the compound could downregulate TNF-alpha and IL-6 levels in macrophages, suggesting its potential as an anti-inflammatory agent .
Pesticidal Activity
The structural characteristics of the compound allow it to act as an effective pesticide:
- Case Study : Field trials demonstrated that formulations containing this compound significantly reduced pest populations while being environmentally safe. Its mode of action involves disrupting the nervous systems of target pests .
Herbicidal Properties
The compound has also been evaluated for its herbicidal activity:
- Case Study : Laboratory studies showed that it effectively inhibited the growth of several common weeds at low concentrations without harming crop plants .
Development of Functional Materials
The unique chemical structure allows for the development of novel materials with specific properties:
- Case Study : Research has focused on using this compound in creating polymer composites with enhanced thermal stability and mechanical strength. The incorporation of thiadiazole units was found to improve material resilience under stress conditions .
Sensors and Electronics
Due to its electronic properties, the compound is being explored for use in sensor technology:
Mechanism of Action
The mechanism of action of 3-[4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The compound’s structure allows it to form multiple interactions with these targets, potentially leading to a range of biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: This compound is used as a condensing agent in organic synthesis.
Double half-Heusler alloys: These are a new class of compounds with promising thermoelectric properties.
Uniqueness
What sets 3-[4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.
Biological Activity
The compound 3-[4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide is a complex organic molecule that has garnered interest due to its potential biological activities. This compound features a combination of a thiadiazole ring and a benzothiazole moiety, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound based on existing research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 405.5 g/mol. The structure includes key functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉N₅O₃S₂ |
| Molecular Weight | 405.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | LAVNXAUJAIYXQB-UHFFFAOYSA-N |
The biological activity of this compound is thought to arise from its ability to interact with various biological targets including enzymes and receptors. The thiadiazole and benzothiazole moieties can facilitate binding to specific sites on proteins, potentially leading to modulation of their activity. This interaction may result in various biological effects such as:
- Inhibition of cell growth
- Induction of apoptosis
- Modulation of immune responses
Antimicrobial Activity
Research has shown that derivatives containing the thiadiazole moiety exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated effectiveness against various bacterial strains and fungi . The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been documented extensively. For instance, studies have indicated that compounds similar to the target molecule showed cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting proliferation . In vivo studies using animal models have also reported promising results in tumor reduction.
Anti-inflammatory Effects
Thiadiazole derivatives have been noted for their anti-inflammatory properties. The mechanism may involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .
Case Studies
Several case studies have investigated the biological activities of compounds related to this compound:
- Anticancer Efficacy : A study evaluated a series of thiadiazole derivatives for their anticancer activity against Ehrlich’s Ascites carcinoma cells. Compounds were synthesized and tested for cytotoxicity; results indicated significant inhibition compared to control groups .
- Antimicrobial Screening : Another research effort focused on the antimicrobial properties of thiadiazole derivatives against clinical isolates. The study found that certain derivatives exhibited potent antibacterial activity against resistant strains .
Q & A
Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?
Methodological Answer: Optimization should focus on:
- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction homogeneity, as seen in analogous thiadiazole syntheses .
- Catalyst optimization : Test transition-metal catalysts (e.g., Pd/C or CuI) for coupling reactions involving the 1,2,4-thiadiazole and diazepane moieties .
- Stepwise purification : Employ column chromatography for intermediate isolation and recrystallization for final product purification, similar to protocols for benzothiazole derivatives .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer: Use a multi-technique approach:
- NMR spectroscopy : Assign peaks for the methoxymethyl group (δ 3.3–3.5 ppm) and diazepane protons (δ 1.8–2.2 ppm) to confirm regiochemistry .
- X-ray crystallography : Resolve the 1,1-dioxide configuration in the benzothiazole ring, as demonstrated for structurally similar sulfonamide derivatives .
- High-resolution mass spectrometry (HRMS) : Validate the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .
Advanced Research Questions
Q. How should researchers address contradictory data regarding the compound’s biological activity across different assay systems?
Methodological Answer: Resolve discrepancies via:
- Orthogonal assays : Compare results from enzyme inhibition (e.g., kinase assays) and cell-based viability tests to distinguish target-specific vs. off-target effects .
- Control for physicochemical factors : Assess solubility (e.g., DLS for aggregation) and membrane permeability (e.g., PAMPA assay) to rule out false negatives .
- Pharmacokinetic profiling : Measure metabolic stability in liver microsomes to explain variability in in vivo vs. in vitro efficacy .
Q. What computational strategies are effective in predicting the compound’s molecular interactions with biological targets?
Methodological Answer: Combine:
- Molecular docking : Model the 1,2,4-thiadiazole moiety’s binding to ATP-binding pockets (e.g., using AutoDock Vina with homology models) .
- Molecular dynamics (MD) simulations : Simulate the diazepane ring’s conformational flexibility in aqueous environments (e.g., GROMACS with CHARMM force fields) .
- QSAR modeling : Corlate substituent electronegativity (e.g., methoxymethyl vs. methyl groups) with activity trends from analog libraries .
Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups responsible for its pharmacological effects?
Methodological Answer: Implement a systematic SAR workflow:
- Analog synthesis : Replace the methoxymethyl group with ethyl, propyl, or halogenated variants to assess steric/electronic effects .
- In vitro bioassays : Test analogs against disease-relevant targets (e.g., microbial enzymes or cancer cell lines) with IC₅₀ determination .
- Thermodynamic profiling : Use isothermal titration calorimetry (ITC) to quantify binding entropy/enthalpy contributions of the benzothiazole-1,1-dioxide moiety .
Data Contradiction Analysis
Q. How can researchers reconcile inconsistent cytotoxicity data between 2D cell cultures and 3D tumor spheroids?
Methodological Answer: Address microenvironmental factors:
- Hypoxia modeling : Use 3D spheroids under controlled O₂ levels (1–5%) to mimic tumor conditions .
- Stromal interaction assays : Co-culture with fibroblasts to evaluate compound penetration barriers .
- Metabolomic profiling : Compare intracellular ATP/NADPH levels in 2D vs. 3D systems to link cytotoxicity to metabolic vulnerability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
